molecular formula C25H22OSnTe B14521019 CID 85442932

CID 85442932

Cat. No.: B14521019
M. Wt: 584.7 g/mol
InChI Key: ATKRGIACPVRIAV-UHFFFAOYSA-N
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Description

This absence precludes a definitive introduction to its chemical structure, physicochemical properties, or biological activity. Typically, a PubChem CID entry would include:

  • Molecular formula (e.g., CₙHₘXₖ, where X denotes heteroatoms) and molecular weight.
  • Structural features (e.g., functional groups, stereochemistry) and spectral data (e.g., GC-MS, NMR, IR spectra) .
  • Synthetic pathways or natural sources, if applicable.
  • Pharmacological or industrial applications, such as enzyme inhibition or material science uses.

Without access to primary data for CID 85442932, these details remain speculative.

Properties

Molecular Formula

C25H22OSnTe

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C7H7OTe.3C6H5.Sn/c1-8-6-2-4-7(9)5-3-6;3*1-2-4-6-5-3-1;/h2-5H,1H3;3*1-5H;

InChI Key

ATKRGIACPVRIAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Te].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 85442932 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of the compound.

    Functional Group Modification: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, or acylation.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch or Continuous Processing: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.

    Catalysis: Catalysts may be used to enhance reaction rates and selectivity.

    Automation: Automated systems are employed to monitor and control reaction parameters, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

CID 85442932 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

CID 85442932 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of CID 85442932 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds using PubChem CIDs, which can serve as a template for CID 85442932. Below is a generalized framework based on analogous studies:

Table 1: Key Parameters for Compound Comparison

Parameter Example Data from Evidence (CID 46907796) Typical Comparison Metrics
Molecular Weight Not explicitly stated Molecular weight ± 50 Da
Biological Activity Nrf2 inhibition (IC₅₀: 4.908 μM) IC₅₀, EC₅₀, or Ki values
Structural Similarity Analogues: ChEMBL1724922, ChEMBL1711746 Tanimoto coefficient >0.85
Solubility 0.864 mg/mL (CID 59200652) LogP, LogS, TPSA
Synthetic Accessibility Score: 2.07 (CID 1046861-20-4) Retrosynthetic complexity

Key Findings from Analogous Studies

  • Structural Analogues : Compounds with shared scaffolds (e.g., boronic acids in CID 1046861-20-4) often exhibit similar reactivity but divergent bioactivity due to substituent effects .
  • Pharmacokinetics : High GI absorption and BBB permeability (e.g., CID 1033610-45-5 ) are critical for CNS-targeted drugs, whereas CYP inhibition (e.g., CYP1A2 in CID 59200652 ) may influence drug-drug interactions.
  • Toxicity Alerts : PAINS (Pan-Assay Interference Compounds) filters, such as those applied to CID 1046861-20-4, help eliminate false-positive hits in screening .

Limitations and Recommendations

  • Data Gaps : The absence of this compound in the evidence underscores the need to consult primary PubChem records, peer-reviewed articles, or proprietary databases.
  • Methodological Consistency : Follow guidelines for compound characterization, including spectral validation (GC-MS, NMR) and adherence to IUPAC naming conventions .
  • Supporting Information : Include synthetic protocols, spectral raw data, and computational modeling details per journal standards .

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